molecular formula C23H19FN4O3 B2552758 3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-88-7

3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2552758
CAS No.: 899997-88-7
M. Wt: 418.428
InChI Key: UOMPPPIYSWMCOE-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
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Scientific Research Applications

Coordination in Metal Aquacomplexes

A study explored the interaction of derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione (a purine derivative) with divalent cations of Mn, Co, Ni, Zn, and Cd in aqueous media. This interaction generates solids with well-defined hydrogen bond networks, suggesting potential applications in materials science and coordination chemistry (Maldonado, Quirós, Salas, & Rodrı́guez-Diéguez, 2009).

Anticancer, Anti-HIV, and Antimicrobial Activities

Another research focused on synthesizing new triazino and triazolo[4,3-e]purine derivatives to establish candidates with antineoplastic, anti-HIV-1, and antimicrobial activities. This study revealed that specific compounds exhibited considerable activity against various cancer cell lines and moderate anti-HIV-1 activity, highlighting the therapeutic potential of such derivatives (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).

Antiviral Activity of Guanosine Analogues

Research into sugar-modified nucleoside derivatives of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione showed antiviral activity against the Semliki Forest virus. This indicates the potential of such compounds in developing new antiviral agents (Kini, Anderson, Sanghvi, Lewis, Smee, Revankar, Robins, & Cottam, 1991).

Potential in Psychotropic Drug Development

A study on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents showed potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, indicating applications in developing psychotropic drugs (Chłoń-Rzepa et al., 2013).

Anticonvulsant Activity

Compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and tested for anticonvulsant activity, suggesting their potential use in treating seizure disorders (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

Anti-Proliferative Agents in Cancer Research

The synthesis of novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives was undertaken to discover potent anti-proliferative agents against various human cancer cell lines. This work underlines the role of these compounds in cancer research and treatment (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).

Stereoselective Reactions in Organic Chemistry

Research into the intramolecular stereoselective competition in mass-spectral homolytic reactions of NO-heterocyclic molecular ions, including derivatives of purine, has implications for understanding reaction mechanisms in organic chemistry (Sindona & Uccella, 1980).

Synthesis of Purine Derivatives

Studies on synthesizing puromycin from adenosine and 7-deazapuromycin from tubercidin, including purine derivatives, contribute to understanding synthetic pathways and biological comparisons of these compounds (Robins, Miles, Samano, & Kaspar, 2001).

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-13-4-5-14(2)16(10-13)11-28-21(29)19-20(26(3)23(28)30)25-22-27(19)12-18(31-22)15-6-8-17(24)9-7-15/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMPPPIYSWMCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=C(C=C5)F)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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